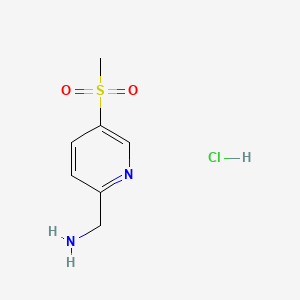
Decanoyl-10,10,10,d3-L-carnitine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoyl-10,10,10,d3-L-carnitine Chloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The stable isotope labeling with deuterium (d3) allows for precise tracking and quantification in various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-10,10,10,d3-L-carnitine Chloride involves the esterification of L-carnitine with decanoic acid, followed by the introduction of deuterium atoms. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoyl-10,10,10,d3-L-carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Decanoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decanoyl-10,10,10,d3-L-carnitine Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
Mécanisme D'action
Decanoyl-10,10,10,d3-L-carnitine Chloride functions by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoyl-L-carnitine: A non-labeled version of the compound.
Octanoyl-L-carnitine: A shorter-chain analog.
Palmitoyl-L-carnitine: A longer-chain analog.
Uniqueness
Decanoyl-10,10,10,d3-L-carnitine Chloride is unique due to its stable isotope labeling, which allows for precise analytical applications. This labeling provides a significant advantage in research settings where accurate quantification and tracking are essential.
Propriétés
Numéro CAS |
1297271-50-1 |
|---|---|
Formule moléculaire |
C17H34ClNO4 |
Poids moléculaire |
354.93 |
Nom IUPAC |
(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
Clé InChI |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Synonymes |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














